molecular formula C9H7N3O4 B13923821 Methyl 6-nitro-1H-benzimidazole-5-carboxylate

Methyl 6-nitro-1H-benzimidazole-5-carboxylate

Cat. No.: B13923821
M. Wt: 221.17 g/mol
InChI Key: XAMQGFSAMDHGPL-UHFFFAOYSA-N
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Description

Methyl 6-nitro-1H-benzimidazole-5-carboxylate is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their broad range of biological activities and are used in various pharmaceutical applications. The presence of a nitro group and a carboxylate ester in the structure of this compound makes it a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-nitro-1H-benzimidazole-5-carboxylate typically involves the nitration of a benzimidazole precursor followed by esterification. One common method involves the reaction of 6-nitro-1H-benzimidazole-5-carboxylic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. The reaction conditions usually require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-nitro-1H-benzimidazole-5-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

    Reduction: Methyl 6-amino-1H-benzimidazole-5-carboxylate.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

    Hydrolysis: 6-nitro-1H-benzimidazole-5-carboxylic acid.

Scientific Research Applications

Methyl 6-nitro-1H-benzimidazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes or pathways.

    Industry: Used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of Methyl 6-nitro-1H-benzimidazole-5-carboxylate depends on its specific application. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Methyl 6-nitro-1H-benzimidazole-5-carboxylate can be compared with other benzimidazole derivatives such as:

    Methyl 1H-benzimidazole-5-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-nitro-1H-benzimidazole-5-carboxylic acid: Lacks the ester group, making it more polar and less lipophilic.

    2-substituted benzimidazoles: Often have different biological activities due to variations in the substitution pattern.

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

methyl 6-nitro-1H-benzimidazole-5-carboxylate

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)5-2-6-7(11-4-10-6)3-8(5)12(14)15/h2-4H,1H3,(H,10,11)

InChI Key

XAMQGFSAMDHGPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])NC=N2

Origin of Product

United States

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